

Radester: A Comparative Analysis of Potency and Selectivity as an Hsp90 Inhibitor

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Compound of Interest

Compound Name: Radester

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This guide provides a comprehensive comparison of **Radester**, a novel heat shock protein 90 (Hsp90) inhibitor, with established inhibitors Geldanamycin and Radicicol. The information is intended to provide an objective overview of **Radester**'s performance, supported by available experimental data, to aid in research and drug development decisions.

Introduction to Radester

Radester is a synthetic hybrid molecule combining structural elements of the natural products radicicol and geldanamycin.^[1] Like its parent compounds, **Radester** targets the Hsp90 protein folding machinery, a critical component in the maturation and stability of numerous oncogenic proteins.^[1] Inhibition of Hsp90 leads to the degradation of these "client" proteins, disrupting key signaling pathways and ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Potency Comparison

The potency of **Radester** and its competitors is evaluated based on their half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines. The available data is summarized in the table below. It is important to note that direct comparative studies of **Radester** against a broad panel of cell lines are limited in the public domain.

Compound	Cell Line	Cancer Type	IC50 (μM)
Radester	MCF-7	Breast Cancer	13.9[1]
Radester (hydroquinone)	MCF-7	Breast Cancer	7.1[1]
Geldanamycin	MSTO-211H	Mesothelioma	Low-nanomolar range
JU77	Mesothelioma	Low-nanomolar range	
VGE62	Mesothelioma	Low-nanomolar range	
AB1	Mesothelioma (murine)	Low-nanomolar range	
AE17	Mesothelioma (murine)	Low-nanomolar range	
NIH3T3	Fibroblast (murine, non-cancerous)	0.059	
MDA-MB-231	Breast Cancer	0.06	
DU-145	Prostate Cancer	Significant activity	
MCF-7	Breast Cancer	82.50 (derivative)	
HepG2	Liver Cancer	114.35 (derivative)	
Glioma cell lines	Glioma	0.0004 - 0.003	
Breast cancer lines	Breast Cancer	0.002 - 0.02	
Small cell lung cancer lines	Lung Cancer	0.05 - 0.1	
Ovarian cancer lines	Ovarian Cancer	2	
T-cell leukemia lines	Leukemia	0.01 - 0.7	
17-AAG (Tanespimycin)	BT474, N87, SKOV3, SKBR3	HER-2- overexpressing cancers	0.005 - 0.006

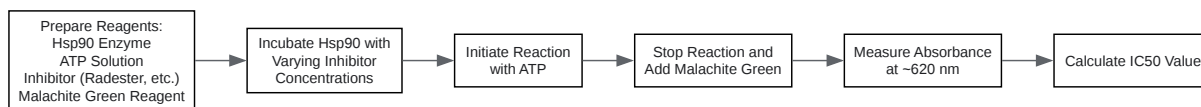
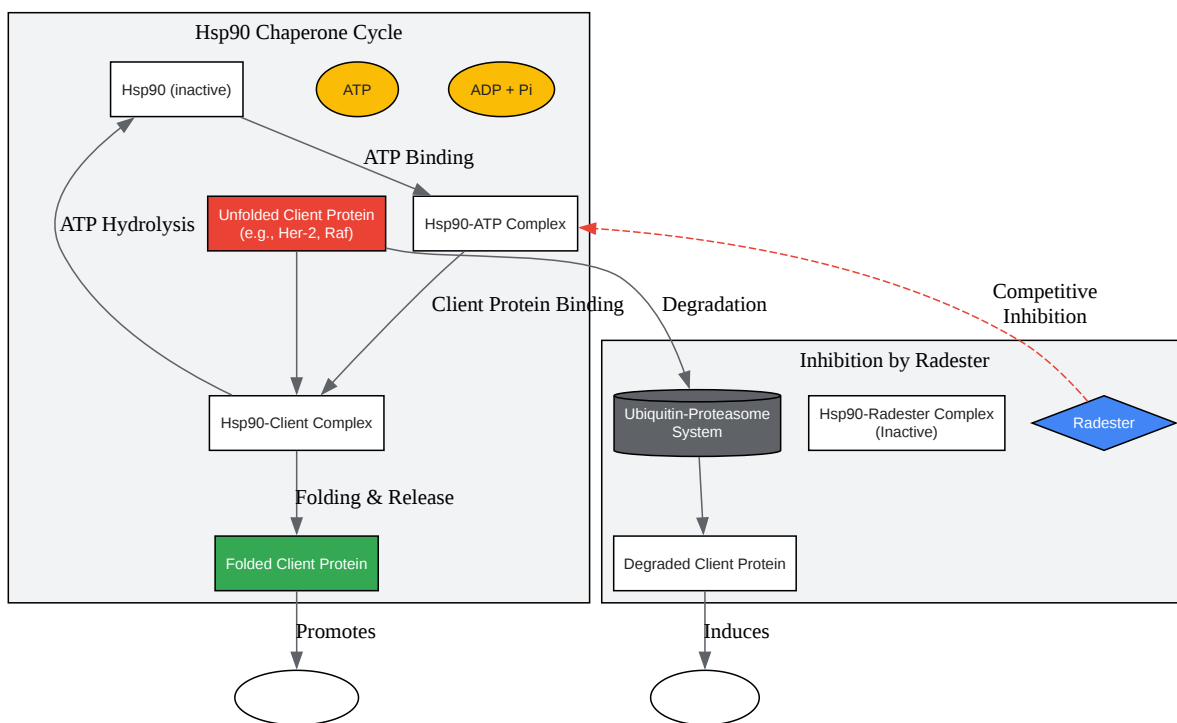
LNCaP, LAPC-4, DU-145, PC-3	Prostate Cancer	0.025 - 0.045	
Ba/F3 (wild-type BCR-ABL)	Leukemia	5.2	
Ba/F3 (T315I BCR-ABL mutant)	Leukemia	2.3	
Ba/F3 (E255K BCR-ABL mutant)	Leukemia	1.0	
H1975, H1437, H1650	Lung Adenocarcinoma	0.001258 - 0.006555	
HCC827, H2009, Calu-3	Lung Adenocarcinoma	0.026255 - 0.087733	
JIMT-1	Breast Cancer	0.01	
SKBR-3	Breast Cancer	0.07	
Radicalcol	P. falciparum 3D7	Malaria Parasite	8.563
Human Colon Cancer	Colon Cancer	0.6	
STA-9090 (Ganetespib)	H2228, H2009, H1975	Lung Adenocarcinoma	0.004131 - 0.004739
H3122, H1781, Calu-3	Lung Adenocarcinoma	0.007991 - 0.018445	
AUY-922 (Luminespib)	Lung Adenocarcinoma Cell Lines	Lung Adenocarcinoma	Nanomolar range

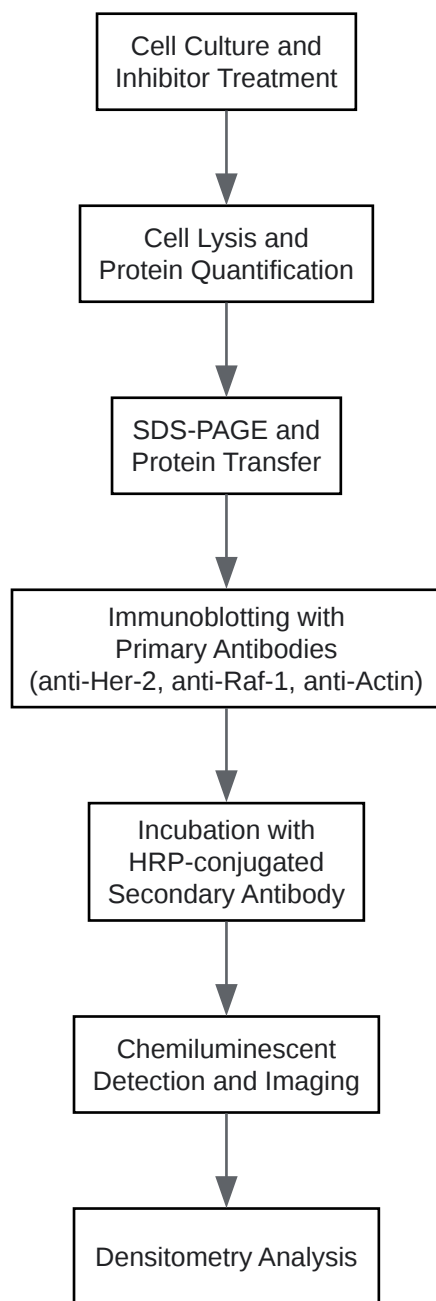
Selectivity Profile

A critical aspect of drug development is the selectivity of a compound for its intended target over other related and unrelated proteins, which can minimize off-target effects and toxicity. Currently, there is no publicly available data on the kinase selectivity profile of **Radester** against a broad panel of human kinases. Such studies are crucial to fully assess its therapeutic potential and potential side effects.

Mechanism of Action: Hsp90 Inhibition and Client Protein Degradation

Radester, like other Hsp90 inhibitors, functions by binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition disrupts the chaperone's ATPase activity, which is essential for its function. The inhibition of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. Key oncogenic client proteins that are degraded upon Hsp90 inhibition include Her-2 and Raf-1.[\[1\]](#)





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References

- 1. Geldanamycin treatment does not result in anti-cancer activity in a preclinical model of orthotopic mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
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